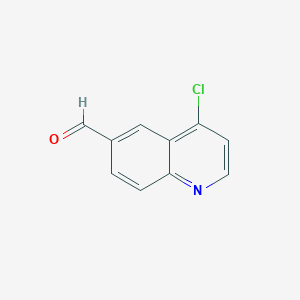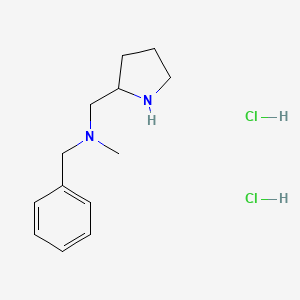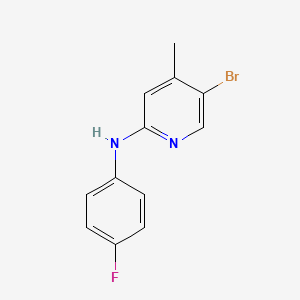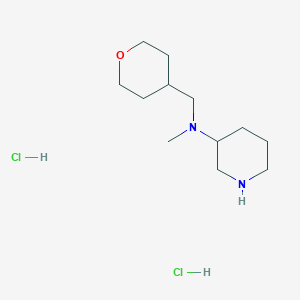
4-Chloroquinoline-6-carbaldehyde
Overview
Description
4-Chloroquinoline-6-carbaldehyde is a chemical compound with a molecular formula of C10H6ClNO . It is a widely studied chemical compound in scientific research, with numerous potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloroquinoline-6-carbaldehyde, often involves the application of Vilsmeier–Haack reaction . The reaction involves the use of methanol, chloroquinoline-3-carbaldehyde, and sulfuric acid . The mixture is then refluxed using a water condenser for a certain period, and the progress is monitored with TLC .
Molecular Structure Analysis
The molecular structure of 4-Chloroquinoline-6-carbaldehyde can be represented by the InChI code: 1S/C10H6ClNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H .
Chemical Reactions Analysis
Quinoline derivatives, including 4-Chloroquinoline-6-carbaldehyde, have been synthesized through various reactions such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These reactions are used to construct the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Physical And Chemical Properties Analysis
The molecular weight of 4-Chloroquinoline-6-carbaldehyde is 191.62 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
Scientific Research Applications
Drug Design and Medicinal Chemistry
4-Chloroquinoline-6-carbaldehyde serves as a core template in drug design due to its broad spectrum of bioactivity. It’s a pharmacophore that has been utilized in the development of various therapeutic agents. The compound’s ability to interact with different biological targets makes it valuable for creating novel drugs with potential efficacy against a range of diseases .
Synthetic Chemistry
In synthetic chemistry, 4-Chloroquinoline-6-carbaldehyde is used to construct complex molecular structures. It undergoes various chemical reactions, such as substitution reactions, to yield a variety of functionalized quinoline derivatives. These derivatives are crucial intermediates in the synthesis of more complex molecules .
Biological Evaluation
The derivatives of 4-Chloroquinoline-6-carbaldehyde are often subjected to in vivo and in vitro screening to assess their biological activities. This step is essential in the early stages of drug development to determine the therapeutic potential of the compounds .
Pharmacological Applications
Functionalized quinoline motifs, including those derived from 4-Chloroquinoline-6-carbaldehyde, have shown substantial efficacies in pharmacological applications. They are studied for their roles in modulating biological pathways and treating various health conditions .
Material Science
In material science, 4-Chloroquinoline-6-carbaldehyde can be used to create materials with specific properties. Its derivatives may contribute to the development of new materials for technological applications, such as organic semiconductors or photovoltaic cells .
Analytical Chemistry
This compound also finds applications in analytical chemistry, where it may be used as a reagent or a building block for developing analytical methods. It could be involved in the synthesis of dyes, indicators, or other compounds that are used in chemical analyses .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that 4-Chloroquinoline-6-carbaldehyde may interact with similar targets.
Mode of Action
Quinoline derivatives have been reported to interact with their targets, leading to changes at the molecular level
Biochemical Pathways
Given the biological activities associated with quinoline derivatives, it’s likely that this compound may affect pathways related to cell proliferation and survival .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could influence the bioavailability of the compound.
Result of Action
Quinoline derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . Therefore, it’s plausible that 4-Chloroquinoline-6-carbaldehyde may have similar effects.
Safety and Hazards
Future Directions
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest that there is ongoing research in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This indicates that there is potential for future research and development in this area.
properties
IUPAC Name |
4-chloroquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLPDPKYJXJJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697241 | |
| Record name | 4-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676256-25-0 | |
| Record name | 4-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)


![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)
![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)

![2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride](/img/structure/B1424116.png)



![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)
